molecular formula C21H18BrN3O2 B11370619 5-{[2-(benzyloxy)-5-bromobenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one

5-{[2-(benzyloxy)-5-bromobenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11370619
M. Wt: 424.3 g/mol
InChI Key: RPWSQXWTWGPWFD-UHFFFAOYSA-N
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Description

5-{[2-(benzyloxy)-5-bromobenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a benzyloxy group, a bromobenzyl group, and an amino group attached to the benzimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(benzyloxy)-5-bromobenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(benzyloxy)-5-bromobenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

5-{[2-(benzyloxy)-5-bromobenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-{[2-(benzyloxy)-5-bromobenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[2-(benzyloxy)-5-bromobenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one is unique due to the presence of both benzyloxy and bromobenzyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H18BrN3O2

Molecular Weight

424.3 g/mol

IUPAC Name

5-[(5-bromo-2-phenylmethoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C21H18BrN3O2/c22-16-6-9-20(27-13-14-4-2-1-3-5-14)15(10-16)12-23-17-7-8-18-19(11-17)25-21(26)24-18/h1-11,23H,12-13H2,(H2,24,25,26)

InChI Key

RPWSQXWTWGPWFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CNC3=CC4=C(C=C3)NC(=O)N4

Origin of Product

United States

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